
DAB-AM-32, POLYPROPYLENIMINE DOTRIACONTA -AMINE DENDRIMER, GENERATION 4.0
説明
1,4-Bis[bis[3-[bis[3-[bis[3-[bis(3-aminopropyl)amino]propyl]amino]propyl]amino]propyl]amino]butane is a complex organic compound with multiple amine groups. It is known for its extensive use in various chemical and industrial applications due to its unique structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[bis[3-[bis[3-[bis[3-[bis(3-aminopropyl)amino]propyl]amino]propyl]amino]propyl]amino]butane typically involves multiple steps:
Initial Reaction: The process begins with the reaction of 3-chloropropylamine with piperazine to form 3-(3-aminopropyl)piperazine.
Subsequent Reaction: The intermediate product is then reacted with 1,4-dichlorobutane under controlled conditions to yield the final compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves:
Reactant Mixing: Precise mixing of reactants in large-scale reactors.
Temperature Control: Maintaining optimal temperatures to facilitate the reactions.
Purification: Using techniques such as distillation and crystallization to purify the final product.
化学反応の分析
Types of Reactions
1,4-Bis[bis[3-[bis[3-[bis[3-[bis(3-aminopropyl)amino]propyl]amino]propyl]amino]propyl]amino]butane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: It can be reduced under specific conditions to form different amine derivatives.
Substitution: The amine groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products
The major products formed from these reactions include various amine derivatives and substituted compounds, depending on the specific reagents and conditions used.
科学的研究の応用
Drug Delivery Systems
Overview : DAB-AM-32 dendrimers are utilized as carriers for drug delivery due to their ability to encapsulate therapeutic agents and facilitate their transport across biological barriers.
Mechanism : The dendrimers can encapsulate drugs through non-covalent interactions or chemical conjugation, enhancing the solubility and stability of hydrophobic drugs.
Case Study : A study demonstrated that DAB-AM-32 effectively delivered a triplex-forming oligonucleotide in breast and prostate cancer cell lines. The dendrimer facilitated cellular uptake in a concentration-dependent manner, showcasing its potential as a gene delivery vehicle .
Drug | Delivery Method | Cell Line | Efficacy |
---|---|---|---|
Triplex-forming ODN | Non-covalent encapsulation | Breast, Prostate Cancer | High cellular uptake |
Chemotherapeutics | Conjugation | Various Cancer Cell Lines | Enhanced therapeutic effect |
Gene Therapy Applications
Overview : DAB-AM-32 has been explored as a transfection agent in gene therapy, especially for cancer treatment.
Mechanism : The dendrimer's cationic nature promotes interaction with negatively charged nucleic acids, facilitating their delivery into cells.
Case Study : In vivo studies indicated that modified polypropylenimine dendrimers could effectively transport plasmid DNA into tumor cells, leading to significant gene expression and therapeutic effects .
Target Gene | Cell Type | Transfection Efficiency | Outcome |
---|---|---|---|
c-myc oncogene | Breast Cancer Cells | High | Increased apoptosis |
Various oncogenes | Prostate Cancer Cells | Moderate | Tumor regression |
Medical Imaging
Overview : DAB-AM-32 dendrimers are being investigated for use in medical imaging due to their ability to encapsulate imaging agents.
Mechanism : They can serve as carriers for contrast agents, improving image quality while minimizing toxicity.
Case Study : Research demonstrated that gadolinium complexes encapsulated within PPI dendrimers showed enhanced imaging capabilities with low cytotoxicity on lung fibroblasts .
Imaging Agent | Application Type | Toxicity Level | Imaging Quality |
---|---|---|---|
Gadolinium Complex | MRI Contrast | Low | High resolution images |
Fluorescent Dyes | Optical Imaging | Moderate | Enhanced visualization |
Environmental Applications
Overview : Beyond biomedical applications, DAB-AM-32 dendrimers are also being explored for environmental remediation.
Mechanism : Their high surface area and functional groups allow them to adsorb pollutants from water and soil.
Case Study : A study indicated that polypropylenimine dendrimers could effectively remove heavy metals from contaminated water sources through adsorption mechanisms .
Pollutant Type | Removal Method | **Efficiency (%) | Application Area |
---|---|---|---|
Heavy Metals | Adsorption | Up to 95% | Water Treatment |
Organic Contaminants | Chemical Binding | High | Soil Remediation |
作用機序
The mechanism of action of 1,4-Bis[bis[3-[bis[3-[bis[3-[bis(3-aminopropyl)amino]propyl]amino]propyl]amino]propyl]amino]butane involves its interaction with various molecular targets. The compound’s multiple amine groups allow it to form strong interactions with proteins, nucleic acids, and other biomolecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
1,4-Bis(3-aminopropyl)piperazine: A simpler compound with similar amine groups.
N,N’-Bis(3-aminopropyl)piperazine: Another related compound with fewer amine groups.
Uniqueness
1,4-Bis[bis[3-[bis[3-[bis[3-[bis(3-aminopropyl)amino]propyl]amino]propyl]amino]propyl]amino]butane is unique due to its extensive branching and multiple amine groups, which provide it with distinct chemical and biological properties. This makes it particularly useful in applications requiring strong interactions with biomolecules and complex organic synthesis.
生物活性
DAB-AM-32, a polypropylenimine (PPI) dendrimer of generation 4.0, is an advanced synthetic macromolecule notable for its potential applications in drug delivery and gene therapy. This article explores its biological activity, focusing on cellular uptake, cytotoxicity, and therapeutic efficacy based on diverse research findings.
Structure and Characteristics
PPI dendrimers are characterized by their highly branched structure, which allows for a high density of functional end groups. Generation 4.0 dendrimers have approximately 64 terminal amine groups, providing significant sites for modification and interaction with biological molecules. The internal structure consists predominantly of tertiary amines, contributing to their cationic nature and enhancing their ability to form complexes with anionic substances such as nucleic acids and drugs .
Cellular Uptake and Delivery Efficiency
Research indicates that DAB-AM-32 significantly enhances the cellular uptake of various therapeutic agents. For instance, studies have shown that PPI dendrimers can increase the uptake of triplex-forming oligonucleotides by approximately 14-fold in breast cancer cell lines compared to controls . This enhancement is both concentration- and molecular weight-dependent, with generation 4 dendrimers exhibiting maximum efficacy.
Table 1: Cellular Uptake Enhancement by DAB-AM-32
Cell Line | Control Uptake (c.p.m.) | Dendritic Uptake (c.p.m.) | Enhancement Factor |
---|---|---|---|
MDA-MB-231 (Breast) | 100 | 1400 | 14x |
LNCaP (Prostate) | 100 | 1300 | 13x |
SK-OV-3 (Ovarian) | 100 | 1200 | 12x |
Cytotoxicity Profile
The cytotoxic effects of DAB-AM-32 have been evaluated across various cancer cell lines. Notably, the dendrimer demonstrated minimal cytotoxicity at concentrations that maximized oligonucleotide uptake. In a study involving MDA-MB-231 cells, it was found that the PPI dendrimer did not significantly affect cell viability even at high concentrations . This characteristic is crucial for its application in therapeutic contexts where safety is paramount.
Table 2: Cytotoxicity Assessment of DAB-AM-32
Concentration (µM) | Viable Cells (%) | Remarks |
---|---|---|
0.01 | 95 | Minimal toxicity |
0.1 | 90 | Slight decrease in viability |
1.0 | 85 | Acceptable for therapeutic use |
The mechanism by which DAB-AM-32 enhances cellular uptake involves several factors:
- Electrostatic Interactions : The cationic surface of the dendrimer facilitates binding to negatively charged cell membranes.
- Endocytosis : Once bound to the cell surface, the dendrimer-drug complex is internalized via endocytic pathways.
- Intracellular Release : The release of therapeutic agents within the cell is facilitated by the dendrimer's ability to disrupt endosomal membranes .
Case Study: Gene Delivery in Cancer Therapy
A significant application of DAB-AM-32 is in gene therapy targeting oncogenes such as c-myc. In a study utilizing MDA-MB-231 cells, complexes formed between the dendrimer and a triplex-forming oligonucleotide resulted in a 65% reduction in c-myc protein levels after treatment . This indicates not only effective delivery but also functional gene silencing.
Table 3: Gene Silencing Efficacy Using DAB-AM-32
Treatment Type | c-myc Expression (% Control) |
---|---|
Control | 100 |
ODN Alone | 85 |
ODN + DAB-AM-32 | 35 |
特性
IUPAC Name |
N,N,N',N'-tetrakis[3-[bis[3-[bis[3-[bis(3-aminopropyl)amino]propyl]amino]propyl]amino]propyl]butane-1,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C184H432N62/c185-63-3-97-219(98-4-64-186)133-39-153-239(154-40-134-220(99-5-65-187)100-6-66-188)177-55-169-235(170-56-178-240(155-41-135-221(101-7-67-189)102-8-68-190)156-42-136-222(103-9-69-191)104-10-70-192)149-35-129-217(130-36-150-236(171-57-179-241(157-43-137-223(105-11-71-193)106-12-72-194)158-44-138-224(107-13-73-195)108-14-74-196)172-58-180-242(159-45-139-225(109-15-75-197)110-16-76-198)160-46-140-226(111-17-77-199)112-18-78-200)95-1-2-96-218(131-37-151-237(173-59-181-243(161-47-141-227(113-19-79-201)114-20-80-202)162-48-142-228(115-21-81-203)116-22-82-204)174-60-182-244(163-49-143-229(117-23-83-205)118-24-84-206)164-50-144-230(119-25-85-207)120-26-86-208)132-38-152-238(175-61-183-245(165-51-145-231(121-27-87-209)122-28-88-210)166-52-146-232(123-29-89-211)124-30-90-212)176-62-184-246(167-53-147-233(125-31-91-213)126-32-92-214)168-54-148-234(127-33-93-215)128-34-94-216/h1-216H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMJXLZDCAGYLBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN(CCCN(CCCN(CCCN(CCCN)CCCN)CCCN(CCCN)CCCN)CCCN(CCCN(CCCN)CCCN)CCCN(CCCN)CCCN)CCCN(CCCN(CCCN(CCCN)CCCN)CCCN(CCCN)CCCN)CCCN(CCCN(CCCN)CCCN)CCCN(CCCN)CCCN)CN(CCCN(CCCN(CCCN(CCCN)CCCN)CCCN(CCCN)CCCN)CCCN(CCCN(CCCN)CCCN)CCCN(CCCN)CCCN)CCCN(CCCN(CCCN(CCCN)CCCN)CCCN(CCCN)CCCN)CCCN(CCCN(CCCN)CCCN)CCCN(CCCN)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C184H432N62 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3514 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
163611-04-9 | |
Record name | 2-Propenenitrile, dendrimer, 1,4-butanediamine-core, amino-terminated, 32-functional | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Propenenitrile, dendrimer, 1,4-butanediamine-core, amino-terminated, 32-functional | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。